2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Description
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid is a pyrrolidine derivative characterized by a 2-oxoacetic acid backbone linked to a carbamoyl-substituted pyrrolidine ring.
Properties
IUPAC Name |
2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVZPWLVSJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid typically involves the reaction of pyrrolidine derivatives with carbamoylating agents under controlled conditions. The reaction conditions may include the use of specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be employed in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Key Differentiators
- Carbamoyl vs.
- Heterocyclic Modifications : Compounds like 2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid introduce sulfur-containing heterocycles, altering electronic properties and reactivity .
- Ring Size and Functional Groups : Piperazine/piperidine-containing analogs (e.g., 2-(2-oxopiperazin-1-yl)acetic acid) exhibit larger ring systems, which may influence conformational flexibility and metabolic stability .
Physicochemical and Pharmacological Properties
- Solubility: The carbamoyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 2-(pyrrolidin-1-yl)acetic acid .
- Bioactivity: Pyrrolidine/piperidine derivatives are explored for nootropic (e.g., (2-oxoindolin-3-ylidene)-2-oxoacetic acid derivatives) or enzyme inhibitory activity, though the target compound’s specific bioactivity remains uncharacterized .
Biological Activity
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid, with CAS No. 1248930-14-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₂O₃
- Molecular Weight : 186.17 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring, which is significant in many biologically active molecules. Its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidine moiety allows it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to biological targets.
In Vitro Studies
A study examining the effects of pyrrolidine derivatives on cancer cell lines demonstrated that certain compounds could significantly reduce cell viability through apoptosis induction. While direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable effects.
Pharmacological Applications
Research has suggested potential therapeutic applications for this compound in:
- Cancer Therapy : As an IAP antagonist, it may enhance the effectiveness of existing cancer treatments by promoting apoptosis in resistant cancer cells.
- Neurological Disorders : Its potential modulation of neurotransmitter systems could lead to applications in treating conditions like depression or anxiety disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | IAP Inhibition | Induces apoptosis |
| Compound B | Neurotransmitter Modulation | Enhances mood regulation |
| This compound | Potential IAP antagonist | Hypothetical based on structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
